molecular formula C11H15ClF3N B1383988 Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride CAS No. 2060037-88-7

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

Cat. No.: B1383988
CAS No.: 2060037-88-7
M. Wt: 253.69 g/mol
InChI Key: NMSIUQTYLYHVIT-UHFFFAOYSA-N
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Description

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride (CAS: 2060037-88-7) is an organic amine hydrochloride with the molecular formula C₁₁H₁₅ClF₃N and a molecular weight of 253.69 g/mol . The compound features a phenylbutane backbone substituted with a trifluoromethyl group and a methylamine moiety, protonated as a hydrochloride salt. Notably, the compound’s physicochemical properties (e.g., solubility, stability) and biological activity remain uncharacterized in the available data .

Properties

IUPAC Name

1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9;/h2-6,10,15H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSIUQTYLYHVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethylated Intermediates

Methodology:
The initial step involves synthesizing a trifluoromethylated ketone or aldehyde, which serves as the precursor for subsequent transformations. According to recent research, such compounds are often prepared via nucleophilic trifluoromethylation of aromatic or aliphatic precursors.

Reaction Conditions:

  • Use of trifluoromethylating reagents such as Togni's reagent or Ruppert-Prakash reagent (TMS-CF3)
  • Catalysis with copper or iron salts to facilitate trifluoromethylation
  • Solvent choice: acetonitrile or tetrahydrofuran (THF)
  • Temperature: typically room temperature to 80°C for efficient trifluoromethylation

Data Table:

Step Reagents Solvent Temperature Yield Notes
1 Ruppert-Prakash reagent THF RT to 80°C 70-85% Efficient trifluoromethylation of aromatic precursors

Construction of the Phenyl-Substituted Chain

Methodology:
The trifluoromethylated intermediate undergoes nucleophilic addition or substitution with phenyl-containing reagents. This can involve Grignard or organolithium reagents reacting with the trifluoromethyl precursor.

Reaction Conditions:

  • Use of phenylmagnesium bromide or phenyllithium
  • Solvent: diethyl ether or THF
  • Temperature: -78°C to 0°C to control reactivity
  • Reaction time: 2-4 hours

Data Table:

Step Reagents Solvent Temperature Yield Notes
2 PhMgBr THF -78°C to 0°C 65-80% Controlled addition to prevent side reactions

Reductive Amination to Introduce the Methylamine Group

Methodology:
The key step involves reductive amination of the aldehyde or ketone with methylamine. This is achieved via:

  • Condensation with methylamine (gas or solution)
  • Reduction using sodium cyanoborohydride or other hydride donors

Reaction Conditions:

  • Solvent: methanol or ethanol
  • Acid catalyst: acetic acid or formic acid
  • Temperature: 25-50°C
  • Reaction time: 12-24 hours

Data Table:

Step Reagents Solvent Temperature Yield Notes
3 Methylamine + NaBH3CN Methanol 25-50°C 75-90% Mild conditions favoring selectivity

Formation of the Hydrochloride Salt

Methodology:
The free amine is reacted with hydrochloric acid to form the hydrochloride salt, which enhances stability and facilitates purification.

Reaction Conditions:

  • Use of gaseous HCl or concentrated HCl in an appropriate solvent (e.g., diethyl ether or ethanol)
  • Temperature: 0°C to room temperature
  • Reaction time: 1-2 hours

Data Table:

Step Reagents Solvent Temperature Yield Notes
4 HCl gas or concentrated HCl Ethanol 0°C to RT Quantitative Crystallization yields pure hydrochloride salt

Notes on Specific Conditions and Research Findings

  • Solvent-Free Approaches:
    Recent advances include solvent-free or minimal solvent conditions for trifluoromethylation, improving environmental sustainability and scalability.

  • Use of Ionic Liquids:
    Alkaline ionic liquids such as [Bmim]DCA or [Bmim]OH have been employed to provide basic conditions, enhancing reaction efficiency during nucleophilic additions or substitutions.

  • Reaction Optimization:
    Temperature control during the addition of nucleophiles (e.g., phenyl groups or methylamine) is critical to prevent side reactions and improve yields.

  • Purification Techniques:
    Flash chromatography, recrystallization, and extraction with organic solvents like ethyl acetate or MTBE are standard for purifying intermediates and final compounds.

Summary of Preparation Data

Stage Reagents Conditions Typical Yield Key Notes
Trifluoromethylation Ruppert-Prakash reagent, metal catalyst RT to 80°C 70-85% Efficient introduction of CF3 group
Phenyl addition PhMgBr -78°C to 0°C 65-80% Controlled addition prevents side reactions
Reductive amination Methylamine, NaBH3CN 25-50°C 75-90% Mild, high-yielding process
Salt formation HCl RT Quantitative Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis: The compound serves as a critical intermediate in synthesizing more complex organic molecules. Its trifluoromethyl and phenyl groups enable various chemical transformations.
Reaction TypeDescription
OxidationCan be oxidized to form carboxylic acids or ketones.
ReductionCan be reduced to produce amines or alcohols.
SubstitutionParticipates in nucleophilic substitution reactions.

Biology

  • Biological Activity Investigation: Studies have shown that this compound interacts with biological systems, potentially inhibiting specific enzymes or binding to receptors.
TargetEffect
EnzymesInhibition of enzyme activity related to metabolic pathways.
ReceptorsBinding affinity studies indicate potential therapeutic targets.

Medicine

  • Therapeutic Potential: The compound is being explored for its anti-inflammatory and analgesic properties. Its mechanism of action involves modulating molecular targets within cells.
ApplicationPotential Use
Anti-inflammatoryInvestigated for reducing inflammation in various conditions.
AnalgesicExplored for pain relief mechanisms in preclinical studies.

Industry

  • Material Development: Used in developing new materials and chemical processes due to its unique properties and reactivity patterns.

Case Study 1: Biological Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. Results indicated a significant inhibition effect at certain concentrations, suggesting potential use as a lead compound in drug development.

Case Study 2: Synthesis Applications

In synthetic organic chemistry, researchers utilized this compound as a precursor for synthesizing novel fluorinated compounds with enhanced biological activity. The versatility of its trifluoromethyl group allowed for various modifications leading to compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications/Notes
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride C₁₁H₁₅ClF₃N 253.69 Phenylbutane backbone, trifluoromethyl group, methylamine hydrochloride Undocumented; potential pharmacological or material applications
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride C₁₀H₁₃ClF N 201.67 Fluorophenyl group, branched methylpropane backbone, secondary amine hydrochloride Structural analog with halogenated aromatic ring; may influence receptor binding
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride C₈H₉ClF₃NO 227.61 Phenol ring, trifluoroethylamine group Enhanced solubility due to phenolic -OH group; possible use in drug synthesis
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride C₁₀H₁₁Cl₃N₂S 305.63 Thiazole heterocycle, chlorophenyl group, dihydrochloride salt Heterocyclic structure may confer biological activity (e.g., antimicrobial)
Pexidartinib hydrochloride (Turalio®) C₂₀H₁₇ClF₃N₅O 463.83 Pyrrolopyridine-pyridine core, trifluoromethyl group, tertiary amine hydrochloride FDA-approved for tenosynovial giant cell tumor; targets CSF1R kinase

Key Structural and Functional Differences

Backbone and Substituents: The target compound’s phenylbutane backbone distinguishes it from simpler analogues like 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride, which has a shorter branched chain. The extended carbon chain may enhance lipophilicity, affecting membrane permeability in biological systems .

Heterocyclic vs. Aromatic Systems :

  • Compounds like {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride incorporate a thiazole ring , which introduces π-π stacking capabilities and hydrogen-bonding sites. This contrasts with the purely aromatic systems in the target compound and its fluorophenyl analogue .

Pharmacological Relevance: Pexidartinib hydrochloride exemplifies a clinically approved amine hydrochloride with a complex heterocyclic structure.

Research Findings and Comparative Data

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and phenyl groups in the target compound likely increase its logP value compared to analogues with polar substituents (e.g., phenolic -OH in 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride). This property is critical for drug absorption and distribution .

Biological Activity

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a synthetic compound with the molecular formula C11H15ClF3N and a molecular weight of 253.69 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. The phenyl group contributes to its binding affinity, making it a candidate for various applications.

The biological activity of this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to cross cell membranes, allowing it to modulate enzyme activities or receptor functions.

Potential Biological Effects

Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It has been studied for its effects on drug-metabolizing enzymes in hepatic microsomes.
  • Receptor Binding : Its structural features suggest potential interactions with various receptors involved in physiological processes.

Case Studies and Research Findings

  • Enzyme Activity Modulation : A study involving similar trifluoromethyl compounds reported a dose-dependent increase in enzyme activities such as aniline hydroxylase and p-aminopyrene N-demethylase in rat models. These findings suggest that this compound may similarly influence hepatic enzyme activity .
  • Therapeutic Potential : Investigations into related compounds have shown potential anti-inflammatory and analgesic properties. The unique chemical structure of this compound positions it as a candidate for similar therapeutic applications.
  • Toxicological Studies : Related studies have examined the nephrotoxic effects of similar compounds in animal models. Understanding these effects is crucial for assessing the safety profile of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1,1,1-Trifluoro-2-phenylbutan-2-amine hydrochlorideTrifluoromethyl and amine groupsEnzyme modulation
1,1,1-Trifluoro-4-phenylbutan-2-oneKetone functional groupPotential receptor binding
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yloxy)Ether linkageAntimicrobial activity

Research Applications

The compound is utilized in various research domains:

  • Chemistry : As a building block for synthesizing more complex organic molecules.
  • Biology : For studying interactions with biological systems.
  • Medicine : Investigated for potential therapeutic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of 1,1,1-trifluoro-4-phenylbutan-2-one with methylamine, followed by HCl salt formation. Alternative routes include nucleophilic substitution of a trifluoromethyl-containing precursor with methylamine. Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to suppress side reactions like over-alkylation. Hydrochloride salt formation typically requires anhydrous HCl gas in a non-polar solvent (e.g., diethyl ether) .
  • Key Parameters : Monitor reaction progress using TLC or LC-MS. Yields >70% are achievable with strict control of moisture and excess methylamine to prevent decomposition of the trifluoromethyl group.

Q. How should researchers purify and characterize this hydrochloride salt to ensure analytical consistency?

  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Remove residual solvents under reduced pressure.
  • Characterization :

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm structure (e.g., trifluoromethyl singlet at ~-60 ppm in 19F^{19}F NMR) .
  • HPLC : Purity assessment with reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.4% tolerance) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under basic vs. acidic conditions?

  • Case Study : Under basic conditions (pH >10), the free amine may undergo β-elimination due to the electron-withdrawing trifluoromethyl group, forming a styrene derivative. Under acidic conditions, the hydrochloride salt stabilizes the amine but may hydrolyze at elevated temperatures.
  • Methodology :

  • Use kinetic studies (UV-Vis or 19F^{19}F NMR) to track degradation pathways.
  • Computational modeling (DFT) to compare activation energies for elimination vs. hydrolysis .

Q. What strategies are effective for optimizing enantioselective synthesis of the chiral amine center?

  • Approach :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution using lipases.
  • Chiral Auxiliaries : Use (R)- or (S)-phenethylamine derivatives to induce stereochemistry, followed by cleavage.
    • Analysis : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry to determine enantiomeric excess (ee >95% for pharmaceutical-grade applications) .

Q. How do researchers address discrepancies in solubility data across different solvent systems?

  • Data Contradiction : The hydrochloride salt may show higher solubility in polar aprotic solvents (e.g., DMSO) but poor solubility in water due to hydrophobic phenyl and trifluoromethyl groups.
  • Resolution :

  • Perform solubility assays at controlled temperatures (20–40°C) using saturated solutions.
  • Compare experimental data with COSMO-RS computational predictions to identify outliers caused by solvent impurities or polymorphic forms .

Q. What experimental designs are recommended for studying the compound’s stability under long-term storage?

  • Protocol :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation products via LC-MS.
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) to assess photolytic cleavage of the amine-HCl bond.
    • Key Finding : Hydrochloride salts generally exhibit superior shelf-life compared to free amines, but trifluoromethyl groups may sensitize the compound to hydrolytic degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 2
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

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